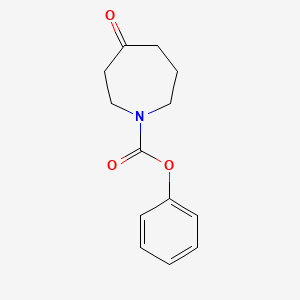

Phenyl 4-oxoazepane-1-carboxylate

Description

Structure

3D Structure

Propriétés

IUPAC Name |

phenyl 4-oxoazepane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c15-11-5-4-9-14(10-8-11)13(16)17-12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYLUXASXYAJKQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CCN(C1)C(=O)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1798716-06-9 | |

| Record name | phenyl 4-oxoazepane-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 4 Oxoazepane 1 Carboxylates

Established Synthetic Routes to the 4-Oxoazepane Ring System

The formation of the 4-oxoazepane core is a significant challenge in synthetic organic chemistry. Two primary strategies have emerged as the most viable: the cyclization of acyclic precursors and the expansion of smaller, more readily available heterocyclic rings.

Cyclization-Based Approaches from Acyclic Precursors

The Dieckmann condensation is a powerful intramolecular reaction for the formation of cyclic β-keto esters, which are direct precursors to cyclic ketones like 4-oxoazepane. wikipedia.orglibretexts.org This reaction involves the base-catalyzed intramolecular condensation of a diester. libretexts.org For the synthesis of a 4-oxoazepane derivative, a 1,7-diester would be required to form the six-membered ring that, after decarboxylation, would yield the desired seven-membered azepane ring. wikipedia.orglibretexts.org

The general mechanism involves the deprotonation of an α-carbon to one of the ester groups, forming an enolate. This enolate then attacks the carbonyl carbon of the other ester group in an intramolecular fashion, leading to a cyclic β-keto ester after the elimination of an alkoxide. libretexts.org A full equivalent of base is necessary to drive the reaction to completion by deprotonating the resulting acidic β-keto ester. libretexts.org

While the Dieckmann condensation is a well-established method for forming five- and six-membered rings, its application to the formation of seven-membered rings like azepane can be less efficient. wikipedia.org The success of the reaction is highly dependent on the substrate and reaction conditions.

Ring Expansion Strategies from Smaller Heterocycles (e.g., Piperidone Derivatives)

A more common and often more efficient method for the synthesis of 4-oxoazepanes is the ring expansion of corresponding piperidone precursors. researchgate.net This strategy leverages the availability of substituted piperidines. A well-documented method involves the reaction of an N-protected 4-piperidone (B1582916) with ethyl diazoacetate in the presence of a Lewis acid, which can lead to the insertion of a one-carbon unit and the formation of the seven-membered azepane ring. researchgate.net

An industrial-scale synthesis of tert-butyl 4-oxoazepane-1-carboxylate highlights the utility of this approach, starting from tert-butyl piperidin-4-one-1-carboxylate. researchgate.net Although this example utilizes a tert-butyl carbamate (B1207046), the underlying principle of ring expansion is directly applicable to the synthesis of the phenyl carbamate analogue. The key challenge lies in the synthesis of the corresponding N-phenoxycarbonyl-4-piperidone precursor.

Formation and Functionalization of the Carboxylate Moiety

The introduction of the phenyl carboxylate group is a critical step in the synthesis of the target molecule. This can be achieved either through direct esterification or, more commonly, through an N-acylation reaction to form the carbamate linkage.

Esterification Reactions for Phenyl Carboxylate Introduction

Direct esterification to form a phenyl ester can be challenging. However, methods for the synthesis of phenyl carbamates are well-established. These typically involve the reaction of an amine with a phenyl carbonate derivative or phenyl chloroformate.

Strategies for N-Acylation (Carbamate Formation)

The most direct route to phenyl 4-oxoazepane-1-carboxylate involves the N-acylation of 4-oxoazepane with phenyl chloroformate. This reaction, a type of Schotten-Baumann reaction, is typically carried out in the presence of a base to neutralize the HCl byproduct. A general procedure involves dissolving the amine (in this case, 4-oxoazepane) in a suitable solvent and then adding phenyl chloroformate. prepchem.com

A specific example of this type of transformation is the synthesis of phenyl 4-chloro-1-piperidine-carboxylate, where phenyl chlorocarbonate is added to a solution of 4-chloro-1-methylpiperidine (B1359792) in dichloromethane. prepchem.com This demonstrates the feasibility of forming the phenyl carbamate on a heterocyclic amine.

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product | Yield | Reference |

| 4-chloro-1-methylpiperidine | Phenyl chlorocarbonate | Methylene (B1212753) chloride | Ice-cooling, then room temp. for 6 hrs | Phenyl 4-chloro-1-piperidine-carboxylate | Not specified | prepchem.com |

Advanced Synthetic Techniques and Precursors for this compound

Recent advances in organic synthesis have led to the development of novel reagents and one-pot procedures that can streamline the synthesis of complex molecules like this compound.

One such advanced technique involves the use of stable, solid carbonyl source alternatives to the highly toxic and difficult-to-handle phosgene (B1210022) and its derivatives. Phenyl 4,5-dichloro-6-oxopyridazine-1(6H)-carboxylate has been reported as an effective reagent for the selective synthesis of carbamates under mild conditions. researchgate.netnih.gov This reagent reacts with amines at room temperature to produce the corresponding carbamates in excellent yields. researchgate.net The pyridazinone byproduct can often be recovered, making the process more sustainable. researchgate.net

The synthesis of this reagent involves the reaction of 4,5-dichloropyridazin-3(2H)-one with phenyl chloroformate in the presence of triethylamine. researchgate.net

| Reactant 1 | Reactant 2 | Base | Solvent | Product | Yield | Reference |

| 4,5-dichloropyridazin-3(2H)-one | Phenyl chloroformate | Triethylamine | Tetrahydrofuran | Phenyl 4,5-dichloro-6-oxopyridazine-1(6H)-carboxylate | 90% | researchgate.net |

This reagent can then be used to carbamoylate a variety of amines, including, hypothetically, 4-oxoazepane, to furnish the desired phenyl carbamate.

Another key precursor for the ring expansion strategy is N-protected 4-piperidone. The synthesis of benzyl (B1604629) 4-oxopiperidine-1-carboxylate (N-Cbz-4-piperidone), a close analog of the desired N-phenoxycarbonyl-4-piperidone, is well-documented and provides a reliable route to this class of intermediates.

| Precursor | Reagent | Product | Reference |

| 4-Piperidone | Benzyl chloroformate | Benzyl 4-oxopiperidine-1-carboxylate | nih.gov |

The availability of such precursors is crucial for the successful implementation of ring expansion strategies to access the 4-oxoazepane ring system.

Enantioselective and Diastereoselective Synthetic Pathways

Achieving stereocontrol in the synthesis of 4-oxoazepane derivatives is crucial for the development of chiral therapeutic agents. Several strategies have been developed to introduce chirality and control the relative stereochemistry of substituents on the azepane ring.

One effective method involves the stereoselective and regioselective ring expansion of piperidine (B6355638) derivatives. For instance, diastereomerically pure azepane derivatives have been prepared with excellent yield and exclusive stereoselectivity through this approach. The stereochemistry of the resulting azepane is often confirmed by X-ray crystallographic analysis rsc.org.

Chemoenzymatic methods offer a powerful alternative for accessing enantioenriched azepanes. Biocatalytic asymmetric reductive amination using imine reductases or deracemization with monoamine oxidases can generate enantioenriched 2-aryl azepanes. These chiral building blocks can then undergo further transformations, such as organolithium-mediated rearrangements, to produce highly substituted and enantioenriched azepane products nih.gov. The integration of biocatalysis into retrosynthetic analysis allows for milder reaction conditions and access to transformations that are challenging with traditional chemical methods rsc.org. For example, the enantioselective synthesis of primary amines from ketones can be achieved by the condensation with a chiral sulfinamide, followed by diastereoselective reduction youtube.com.

Another approach involves the use of chiral starting materials derived from natural sources. For example, the synthesis of chiral 1,4-oxazepane-5-carboxylic acids has been reported starting from polymer-supported homoserine. In this method, cleavage from the solid support under specific conditions can lead to the formation of the seven-membered ring with defined stereocenters fiveable.mersc.org.

Utilizing Activated Carboxylates and Related Reagents

The formation of the carbamate functionality in this compound involves the reaction of an azepanone nitrogen with a phenyl chloroformate or a related activated carbonyl source. The use of stable and selective carbonylating agents is crucial for efficient and high-yielding synthesis.

Phenyl 4,5-dichloro-6-oxopyridazine-1(6H)-carboxylate has been introduced as a novel and efficient carbonyl source for the synthesis of carbamates and ureas under mild conditions. This reagent is a stable, economical, and easy-to-prepare alternative to hazardous reagents like phosgene. It reacts selectively with amines at room temperature to produce carbamates in excellent yields organic-chemistry.orgresearchgate.net. The pyridazinone byproduct can often be recovered, contributing to the sustainability of the process organic-chemistry.org. This methodology provides a practical route for the introduction of the phenyl carbamate moiety onto the azepane nitrogen.

The general principle of using activated carboxylic acid derivatives is a cornerstone of amide and carbamate synthesis. In a laboratory setting, carboxylic acids can be activated in situ using a variety of coupling reagents, which can be broadly categorized into those that must react with the acid first before the addition of the amine, and those that can be added to a mixture of the acid and amine ub.edu.

Retrosynthetic Analysis of this compound and Analogues

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules by breaking them down into simpler, commercially available starting materials. This process involves a series of disconnections and functional group interconversions (FGI).

Key Disconnection Strategies within the Azepane Core and Side Chains

The retrosynthetic analysis of this compound would logically begin by disconnecting the carbamate and the azepane ring.

A primary disconnection would be the C-N bond of the carbamate, leading to azepan-4-one (B24970) and phenyl chloroformate. This disconnection corresponds to a reliable forward reaction youtube.com.

Table 1: Key Disconnections for this compound

| Disconnection | Resulting Synthons/Reagents | Corresponding Forward Reaction |

| Carbamate C-N bond | Azepan-4-one and Phenyl chloroformate | Carbamate formation |

| Azepane C-N and C-C bonds (Ring Expansion) | Substituted piperidine | Ring expansion (e.g., Tiffeneau-Demjanov) |

| Azepane C-C bond (Dieckmann Condensation) | Acyclic diester amine | Intramolecular cyclization |

For the azepane ring itself, a common and effective strategy is a ring expansion of a six-membered piperidine precursor. This is a well-established method for constructing the azepane skeleton rsc.orgresearchgate.netresearchgate.net. The disconnection of two bonds in the azepane ring can also lead back to an acyclic precursor, which could then be cyclized, for example, through a Dieckmann condensation of a suitable amino-diester.

Functional Group Interconversions (FGI) in Retrosynthesis

Functional group interconversions are essential for manipulating reactive centers and enabling strategic disconnections fiveable.melkouniv.ac.insolubilityofthings.comimperial.ac.uk. In the synthesis of this compound, several FGIs might be considered.

Chemoselectivity Considerations in Multistep Synthesis Design

In a multistep synthesis, chemoselectivity, the preferential reaction of one functional group in the presence of others, is of paramount importance. The synthesis of this compound and its analogs requires careful consideration of the reactivity of the different functional groups present.

For example, during the formation of the carbamate, the nitrogen of the azepanone is intended to react with the activated carbonyl source. The presence of other nucleophilic sites in the molecule could lead to side reactions. The ketone at the 4-position is an electrophilic center and must be compatible with the reagents used in other steps. Protecting groups may be necessary to mask reactive functionalities and ensure the desired transformations occur.

The choice of reagents and reaction conditions plays a critical role in achieving high chemoselectivity. For instance, the use of mild and selective reagents, such as the aforementioned pyridazinone-based carbonyl source, can minimize unwanted side reactions organic-chemistry.orgresearchgate.net. Similarly, in reduction or oxidation steps, the choice of a specific reagent can allow for the selective transformation of one functional group over another fiveable.mesolubilityofthings.comimperial.ac.uk.

Computational and Artificial Intelligence Approaches in Retrosynthesis Prediction

The application of AI in retrosynthesis is not meant to replace the chemist but to augment their expertise by identifying non-obvious disconnections and providing a broader set of synthetic options gwern.net. By combining the computational power of AI with the knowledge and intuition of synthetic chemists, the process of designing and executing complex syntheses can be significantly accelerated.

Chemical Reactivity and Transformation Pathways of Phenyl 4 Oxoazepane 1 Carboxylate

Fundamental Reaction Types of the 4-Oxoazepane-1-carboxylate Scaffold

The reactivity of Phenyl 4-oxoazepane-1-carboxylate can be systematically examined by considering the characteristic reactions of its ketone and carbamate (B1207046) functionalities.

Oxidation Reactions of the Ketone Functionality and Ring System

The ketone group at the C-4 position of the azepane ring is a primary site for oxidative transformations. A key reaction in this context is the Baeyer-Villiger oxidation, which converts cyclic ketones into lactones. wikipedia.orgnih.govorganic-chemistry.orgsigmaaldrich.comnumberanalytics.com When this compound is treated with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), it is expected to undergo ring expansion to form the corresponding 1,5-oxazocan-4-one derivative.

The regioselectivity of the Baeyer-Villiger oxidation is determined by the migratory aptitude of the adjacent carbon atoms. In the case of 4-oxoazepane systems, the migration of the more substituted carbon atom is generally favored. This reaction provides a valuable route to larger heterocyclic systems, which are of interest in medicinal chemistry. The general mechanism involves the initial attack of the peroxy acid on the protonated ketone, forming a Criegee intermediate, followed by the migratory insertion of an adjacent carbon atom. wikipedia.org

Beyond the ketone, the azepane ring itself can be susceptible to oxidation under more forcing conditions, potentially leading to ring-opening or the formation of various unsaturated derivatives. For instance, oxidation of similar N-substituted cyclic amines has been shown to occur at the N-α-C-H bonds. rsc.org

Table 1: Predicted Products of Baeyer-Villiger Oxidation

| Starting Material | Oxidizing Agent | Predicted Product |

|---|---|---|

| This compound | m-CPBA | Phenyl 5-oxo-1,4-oxazocane-4-carboxylate |

| tert-Butyl 4-oxoazepane-1-carboxylate | Peroxyacetic acid | tert-Butyl 5-oxo-1,4-oxazocane-4-carboxylate |

Reduction Reactions of the Ketone and Carbamate Groups

The ketone and carbamate functionalities of this compound can be selectively reduced using appropriate reagents.

The ketone at C-4 is readily reduced to a secondary alcohol using mild reducing agents like sodium borohydride (B1222165) (NaBH₄). researchgate.netmasterorganicchemistry.comchemguide.co.ukyoutube.comyoutube.com This reaction proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon. The resulting Phenyl 4-hydroxyazepane-1-carboxylate is a key intermediate for further functionalization.

The reduction of the phenyl carbamate group is more challenging and typically requires a stronger reducing agent such as lithium aluminum hydride (LiAlH₄). reddit.comthieme-connect.debyjus.comstackexchange.commasterorganicchemistry.com The outcome of the reduction depends on the reaction conditions. Complete reduction of the carbamate can lead to the corresponding N-methylazepane, cleaving the phenyl ester portion. This transformation is valuable for converting a protected amine into a methylated amine. thieme-connect.de

Table 2: Selective Reduction of this compound

| Functional Group | Reducing Agent | Product |

|---|---|---|

| Ketone | NaBH₄ | Phenyl 4-hydroxyazepane-1-carboxylate |

| Carbamate | LiAlH₄ | N-Methylazepan-4-one |

Nucleophilic Substitution and Acyl Substitution Reactions at the Carboxylate and Amide Centers

The carbamate moiety of this compound possesses both an ester-like (carboxylate) and an amide-like character, making it susceptible to nucleophilic attack. The reactivity is influenced by the nature of the nucleophile and the reaction conditions.

Hydrolysis: The hydrolysis of phenyl carbamates can proceed through different mechanisms depending on the pH. Under alkaline conditions, the hydrolysis of N-phenylcarbamates is suggested to occur via an E1cB (Elimination Unimolecular conjugate Base) mechanism. rsc.orgrsc.org This involves the deprotonation of the carbamate nitrogen followed by the elimination of the phenoxide leaving group to form an isocyanate intermediate, which is then rapidly hydrolyzed to the corresponding amine. The rate of this reaction is significantly influenced by the electronic nature of the substituent on the phenyl ring. For N,N-disubstituted carbamates, where the E1cB pathway is not possible, hydrolysis is more likely to proceed through a bimolecular acyl substitution (BAc2) mechanism, involving the direct attack of a hydroxide (B78521) ion at the carbonyl carbon. nih.govnih.gov

Aminolysis: The reaction of phenyl carbamates with amines (aminolysis) provides a route to ureas. Similar to hydrolysis, the mechanism can be complex. Theoretical and experimental studies on the aminolysis of phenyl N-phenylcarbamate suggest that a pathway involving an isocyanate intermediate (E1cB) is energetically favorable over a direct concerted or stepwise tetrahedral intermediate pathway. nih.gov The reaction with primary amines can lead to the formation of unsymmetrical ureas. nih.govabo.fi

Rearrangement Processes Involving Oxoazepane Ring Systems

The seven-membered ring of the oxoazepane scaffold can participate in various rearrangement reactions, often driven by ring strain or the formation of more stable intermediates.

Mechanistic Investigations of Thermally and Catalytically Induced Rearrangements

While specific studies on the thermal rearrangement of this compound are not extensively documented, general principles of thermal rearrangements in cyclic systems can be applied. nih.govwikipedia.orgthieme-connect.de High temperatures can induce skeletal reorganizations, potentially leading to ring contraction or expansion, depending on the thermodynamic stability of the resulting products. For instance, thermal rearrangements of other aromatic hydrocarbons are known to proceed through complex mechanisms involving radical or carbene intermediates. wikipedia.org

Acid-catalyzed rearrangements are more common for such systems. Protonation of the carbonyl oxygen can initiate a cascade of events, including Wagner-Meerwein type shifts, leading to ring-contracted or ring-expanded products. For example, the pinacol (B44631) rearrangement of 1,2-diols, which can be generated from the ketone, is a classic example of an acid-catalyzed rearrangement. slideshare.net Semipinacol rearrangements, which can occur under various conditions, also provide a pathway for ring expansion or contraction. nih.gov

Intramolecular Catalysis in Rearrangement Pathways

The proximity of the carbamate nitrogen and the ketone carbonyl group within the this compound molecule can facilitate intramolecular catalysis, also known as neighboring group participation (NGP). slideshare.netwikipedia.orgnih.govvedantu.comlibretexts.org This phenomenon can significantly enhance reaction rates and influence the stereochemical outcome of reactions.

In the context of rearrangements, the nitrogen atom of the azepane ring can act as an internal nucleophile. For example, in reactions involving the formation of a carbocation intermediate adjacent to the nitrogen, the nitrogen lone pair can participate to form a bicyclic aziridinium (B1262131) or azetidinium ion intermediate. The subsequent opening of this strained ring by a nucleophile would then dictate the final product structure. While direct evidence for such participation in this compound rearrangements is limited, the principle is well-established in the chemistry of other nitrogen-containing cyclic systems. rsc.orgrsc.org The efficiency of such intramolecular catalysis is highly dependent on the conformation of the seven-membered ring, which governs the proximity of the participating groups.

This compound as a Versatile Synthetic Intermediate

The potential of this compound as a versatile building block in organic synthesis can be inferred from the known reactivity of similar compounds. The combination of a cyclic ketone and a carbamate offers multiple reactive sites for a variety of chemical transformations.

Its Role in the Synthesis of Complex Organic Molecules

While no specific examples of the use of this compound in the synthesis of complex organic molecules have been reported, the core azepanone structure is a valuable precursor. For instance, the related compound, tert-butyl 4-oxoazepane-1-carboxylate, is a documented intermediate in the large-scale synthesis of pharmaceutical products. researchgate.net The phenylcarbamate group in the title compound could offer different reactivity and selectivity profiles compared to the more common tert-butoxycarbonyl (Boc) protecting group, potentially enabling alternative synthetic strategies.

Applications in the Construction of Diverse Nitrogen-Containing Heterocycles

The 4-oxoazepane moiety is a prime candidate for the construction of fused and spirocyclic nitrogen-containing heterocycles, which are of significant interest in drug discovery. The carbonyl group can undergo a wide range of reactions, including condensations, cycloadditions, and rearrangements, to form new ring systems. For example, reactions with dinucleophiles could lead to the formation of fused pyrazoles, isoxazoles, or pyrimidines. However, specific studies detailing such transformations for this compound are not currently available.

Utility as a Carbonyl Source or Phosgene (B1210022) Equivalent in Specific Transformations

Certain phenyl carboxylates have been investigated as safer and more manageable alternatives to highly toxic reagents like phosgene for the introduction of a carbonyl group. For instance, Phenyl 4,5-dichloro-6-oxopyridazine-1(6H)-carboxylate has been successfully employed as a carbonyl source for the synthesis of carbamates and ureas. organic-chemistry.orgresearchgate.net The phenoxy group in this compound could potentially act as a leaving group in similar transformations, allowing the transfer of the carbonyl moiety. This would represent a valuable application, though experimental evidence for this reactivity is lacking.

Spectroscopic Characterization and Analytical Methods in Phenyl 4 Oxoazepane 1 Carboxylate Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling patterns, and correlations in various NMR experiments, the precise connectivity and spatial arrangement of atoms can be determined.

The proton NMR (¹H NMR) spectrum of Phenyl 4-oxoazepane-1-carboxylate is expected to exhibit distinct signals corresponding to the protons of the phenyl group and the azepane ring.

The aromatic protons of the phenyl group are anticipated to appear in the downfield region, typically between δ 7.0 and 7.5 ppm. The specific chemical shifts and multiplicities will depend on the substitution pattern and electronic effects. Protons in the ortho position to the carboxylate oxygen are likely to be the most deshielded.

The protons of the seven-membered azepane ring will show more complex patterns due to their various chemical environments and through-bond couplings. The protons on the carbons adjacent to the nitrogen atom (C2 and C7) will be deshielded by the electron-withdrawing nature of the carbamate (B1207046) group, likely resonating in the range of δ 3.5-4.0 ppm. The protons on the carbons adjacent to the ketone carbonyl group (C3 and C5) are also expected to be downfield, likely in the δ 2.5-3.0 ppm region. The remaining methylene (B1212753) protons at the C6 position would appear at a more upfield chemical shift, typically between δ 1.8 and 2.2 ppm.

The coupling between adjacent non-equivalent protons will result in multiplets (e.g., triplets, quartets, or more complex patterns), and the coupling constants (J-values) will provide valuable information about the dihedral angles between these protons, offering insights into the conformation of the azepane ring.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic (phenyl) | 7.0 - 7.5 | Multiplet |

| Azepane H2, H7 | 3.5 - 4.0 | Multiplet |

| Azepane H3, H5 | 2.5 - 3.0 | Multiplet |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

The carbon-13 NMR (¹³C NMR) spectrum provides information on the number and electronic environment of the carbon atoms in the molecule. For this compound, distinct signals are expected for the carbonyl carbons, the aromatic carbons, and the aliphatic carbons of the azepane ring.

The carbonyl carbon of the ketone (C4) is expected to be the most downfield signal in the aliphatic region, typically appearing around δ 205-215 ppm. The carbamate carbonyl carbon will also be significantly deshielded, with an anticipated chemical shift in the range of δ 150-160 ppm.

The aromatic carbons of the phenyl ring will resonate in the δ 120-150 ppm region. The carbon attached to the carboxylate oxygen (ipso-carbon) will have a specific chemical shift influenced by this substitution. The other aromatic carbons will show distinct signals based on their position relative to the carboxylate group.

The aliphatic carbons of the azepane ring will appear in the upfield region of the spectrum. The carbons adjacent to the nitrogen (C2 and C7) are expected around δ 40-50 ppm, while the carbons adjacent to the ketone (C3 and C5) will be in a similar range. The C6 carbon is anticipated to be the most upfield of the ring carbons, likely resonating around δ 25-35 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (Ketone, C4) | 205 - 215 |

| C=O (Carbamate) | 150 - 160 |

| Aromatic (phenyl) | 120 - 150 |

| Azepane C2, C7 | 40 - 50 |

| Azepane C3, C5 | 40 - 50 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): A COSY experiment would reveal the correlations between protons that are coupled to each other, typically over two or three bonds. This would allow for the tracing of the proton connectivity within the azepane ring, confirming the sequence of the methylene groups.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This experiment is invaluable for assigning the protonated carbons in the ¹³C NMR spectrum.

Vibrational Spectroscopy: Infrared (IR) Analysis of Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show strong absorption bands corresponding to the ketone and carbamate carbonyl groups.

The C=O stretching vibration of the ketone is typically observed in the range of 1700-1725 cm⁻¹. The C=O stretching of the carbamate functional group is expected to appear at a slightly higher frequency, generally between 1730 and 1750 cm⁻¹. The C-N stretching of the carbamate will likely be found in the 1200-1350 cm⁻¹ region. The C-O stretching of the ester linkage will also give rise to characteristic bands. Additionally, the aromatic C-H and C=C stretching vibrations of the phenyl ring will be present in their respective characteristic regions.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) |

|---|---|

| C=O (Ketone) | 1700 - 1725 |

| C=O (Carbamate) | 1730 - 1750 |

| C-N (Carbamate) | 1200 - 1350 |

| Aromatic C-H | 3000 - 3100 |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

The nominal molecular weight of this compound (C₁₃H₁₅NO₃) is approximately 233.26 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 233. The fragmentation pattern would likely involve the loss of the phenoxy group, cleavage of the azepane ring, and other characteristic fragmentations of carbamates and ketones.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, allowing for the determination of its elemental composition. For this compound, HRMS would be able to confirm the molecular formula C₁₃H₁₅NO₃ by providing a measured mass that is very close to the calculated exact mass (233.1052 g/mol ). This high degree of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Hyphenated Techniques (e.g., GC-MS, LC-MS) in Reaction Monitoring and Purity Assessment

Hyphenated analytical techniques, which combine a separation method with a spectroscopic method, are indispensable tools in the study of this compound. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly powerful for monitoring the progress of its synthesis and for determining the purity of the final product.

In a typical synthesis, small aliquots of the reaction mixture can be withdrawn at regular intervals and analyzed by LC-MS. This technique is well-suited for this compound due to its polarity and molecular weight. The liquid chromatograph separates the target compound from starting materials, reagents, and any by-products. The mass spectrometer then provides mass-to-charge ratio (m/z) data for the eluted components. The appearance and growth of the peak corresponding to the molecular ion of this compound, alongside the diminishing peaks of the reactants, allows for real-time tracking of the reaction's progress.

Purity assessment is another critical application. A high-resolution LC-MS analysis of the final, purified product can detect even trace amounts of impurities. The high sensitivity of modern mass spectrometers enables the identification of by-products or residual starting materials that might not be visible by other methods like Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

While GC-MS is also a potent analytical tool, its application to this compound would require the compound to be sufficiently volatile and thermally stable. If these conditions are met, GC-MS can provide excellent chromatographic resolution and detailed mass spectra. The fragmentation pattern observed in the mass spectrum serves as a molecular fingerprint, confirming the identity of the compound and helping to elucidate the structure of any impurities.

Table 1: Illustrative LC-MS Data for Reaction Monitoring

| Time Point | Reactant A Peak Area | Reactant B Peak Area | This compound Peak Area |

| 0 hr | 1,250,000 | 980,000 | 0 |

| 1 hr | 875,000 | 650,000 | 450,000 |

| 2 hr | 450,000 | 290,000 | 980,000 |

| 4 hr | 50,000 | 35,000 | 1,500,000 |

| 6 hr | < 5,000 | < 5,000 | 1,550,000 |

Note: Data is illustrative and represents a typical reaction profile.

X-ray Crystallography for Definitive Three-Dimensional Structure and Stereochemistry Determination

While spectroscopic methods provide valuable information about connectivity and functional groups, X-ray crystallography offers an unambiguous determination of the three-dimensional arrangement of atoms in a molecule. For this compound, obtaining a single crystal of suitable quality would allow for a detailed analysis of its solid-state conformation.

The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This pattern provides information about the electron density distribution within the crystal, from which a precise molecular structure can be calculated. Key data obtained from an X-ray crystallographic analysis include bond lengths, bond angles, and torsion angles.

This technique is particularly crucial for confirming the conformation of the seven-membered azepane ring, which can adopt several low-energy conformations. Furthermore, if chiral centers are present or if different crystalline forms (polymorphs) exist, X-ray crystallography is the definitive method for their characterization. The absolute stereochemistry can be determined, and the packing of molecules in the crystal lattice can be visualized, providing insights into intermolecular interactions such as hydrogen bonding or π-stacking.

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.25 |

| b (Å) | 8.15 |

| c (Å) | 14.50 |

| β (°) | 98.5 |

| Volume (ų) | 1195 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.30 |

Note: This data is hypothetical and serves as an example of what would be obtained from an X-ray diffraction experiment.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis (e.g., Phenyl Moiety)

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. For this compound, the primary chromophore—the part of the molecule that absorbs UV or visible light—is the phenyl group.

The phenyl ring contains a system of conjugated π-electrons, which can be excited to higher energy levels by absorbing UV radiation. A typical UV-Vis spectrum for a compound containing a phenyl group will show characteristic absorption bands. The position of the absorption maximum (λmax) and the intensity of the absorption (molar absorptivity, ε) can be influenced by the substituent on the phenyl ring and the solvent used for the analysis.

In this compound, the phenyl group is part of a carbamate functionality. The electronic interaction between the carbamate and the phenyl ring will affect the energy of the π-π* transitions, leading to a specific UV absorption profile. This spectrum can be used for quantitative analysis, applying the Beer-Lambert law to determine the concentration of the compound in a solution. It also serves as a qualitative tool to confirm the presence of the phenyl chromophore. For instance, the UV spectra of some related compounds show absorption maxima in the range of 266–414 nm. researchgate.net

Table 3: Expected UV-Vis Absorption Data for this compound

| Chromophore | Transition | Expected λmax (nm) |

| Phenyl | π → π | ~254-270 |

| Carbonyl | n → π | ~280-300 |

Note: The λmax values are estimates based on typical values for these chromophores.

Theoretical and Computational Chemistry Studies of Phenyl 4 Oxoazepane 1 Carboxylate

Quantum Mechanical Investigations of Electronic Structure and Stability

Ab initio and Density Functional Theory (DFT) are the primary quantum mechanical methods employed for such investigations. semanticscholar.org DFT, in particular, offers a good balance between computational cost and accuracy, making it a popular choice for studying molecules of this size. scirp.org By solving the Kohn-Sham equations, one can obtain the optimized geometry of the molecule, which corresponds to the minimum energy structure on the potential energy surface.

Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter that provides an indication of the molecule's chemical reactivity and kinetic stability. A larger HOMO-LUMO gap suggests higher stability and lower reactivity. For Phenyl 4-oxoazepane-1-carboxylate, the presence of the electron-withdrawing phenylcarbamate group and the ketone functionality is expected to influence the electronic distribution and the energies of these frontier orbitals.

The stability of the molecule can also be assessed by calculating its total electronic energy and comparing it to that of its isomers or related compounds. Vibrational frequency analysis is another important tool; the absence of imaginary frequencies in the calculated vibrational spectrum confirms that the optimized geometry is a true minimum on the potential energy surface.

Table 1: Calculated Electronic Properties of this compound at the B3LYP/6-31G(d) level of theory (Hypothetical Data)

| Property | Value |

| Total Electronic Energy | -853.7 Hartrees |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.6 eV |

| Dipole Moment | 3.5 Debye |

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

DFT is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. It allows for the detailed exploration of reaction pathways, the identification of transient species, and the calculation of activation energies.

Characterization of Transition States and Intermediates

A key aspect of mechanistic studies is the characterization of transition states (TS) and intermediates. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. By locating and characterizing the transition state, one can calculate the activation energy of the reaction, which is a critical factor in determining the reaction rate.

For reactions involving this compound, such as nucleophilic addition to the ketone or reactions at the carbamate (B1207046) group, DFT can be used to model the geometry and energy of the transition states. For instance, in a hypothetical intramolecular cyclization, DFT calculations could identify the transition state structure and the associated energy barrier. Vibrational frequency analysis of the transition state will show exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.

Intermediates are local minima on the reaction profile, and their stability can also be assessed using DFT. The identification of stable intermediates can provide crucial insights into the step-wise nature of a reaction mechanism.

Table 2: Calculated Activation Energies for a Hypothetical Intramolecular Reaction of a this compound Derivative (Hypothetical Data)

| Reaction Step | Transition State | Activation Energy (kcal/mol) |

| Ring Contraction | TS1 | 25.3 |

| Phenyl Group Migration | TS2 | 32.1 |

Elucidation of Intramolecular Catalysis and Solvent Effects

DFT calculations can also shed light on more subtle aspects of reaction mechanisms, such as intramolecular catalysis and the influence of the solvent. In some derivatives of this compound, it is conceivable that a functional group on the phenyl ring or the azepane ring could act as an internal catalyst, lowering the activation energy of a reaction. DFT can be used to model these intramolecular interactions and quantify their catalytic effect.

Solvent effects are crucial in many chemical reactions. DFT calculations can incorporate the influence of the solvent using either explicit solvent models, where individual solvent molecules are included in the calculation, or implicit solvent models, such as the Polarizable Continuum Model (PCM), which treats the solvent as a continuous dielectric medium. researchgate.netjlu.edu.cn These models can predict how the polarity of the solvent affects the energies of reactants, products, and transition states, thereby influencing the reaction rate and equilibrium. researchgate.netelsevierpure.com For instance, a polar solvent might stabilize a polar transition state, thus accelerating the reaction.

Molecular Dynamics Simulations for Conformational Analysis and Flexibility

While quantum mechanical methods provide detailed information about the electronic structure and energetics of a molecule at a static level, Molecular Dynamics (MD) simulations offer a way to explore its dynamic behavior over time. tandfonline.comnih.govnih.gov

Conformational Preferences of the Seven-Membered Azepane Ring

The seven-membered azepane ring in this compound is inherently flexible and can adopt a variety of conformations, such as chair, boat, and twist-boat forms. MD simulations can be used to explore the conformational landscape of the azepane ring and determine the relative populations of different conformers at a given temperature.

In an MD simulation, the motion of atoms is governed by a force field, which is a set of empirical potential energy functions. By solving Newton's equations of motion, the trajectory of the molecule can be simulated over time. Analysis of the trajectory can reveal the preferred conformations and the energy barriers between them. The presence of the bulky phenylcarbamate group and the sp2-hybridized carbonyl carbon will significantly influence the conformational preferences of the azepane ring.

Studies on Induced Secondary Structures in Peptide Mimics Containing Azepane Derivatives

Azepane derivatives can be incorporated into peptide chains to create peptidomimetics with modified properties. These modified peptides can exhibit altered secondary structures compared to their natural counterparts. nih.govnih.gov Aza-amino acids, where the alpha-carbon is replaced by a nitrogen atom, are known to induce β-turn conformations in peptides. nih.gov Similarly, the constrained cyclic nature of the azepane ring can be used to promote specific secondary structures. researchgate.netlibretexts.orgmsu.edu

MD simulations are an invaluable tool for studying the conformational behavior of these peptide mimics. By simulating the peptide in an explicit solvent environment, it is possible to observe how the azepane-containing residue influences the folding of the peptide chain and the formation of secondary structures like helices, sheets, or turns. nih.gov This information is critical for the rational design of peptidomimetics with desired biological activities.

Computational Approaches to Structure-Reactivity Relationships and Reaction Selectivity

The exploration of the chemical behavior of this compound, a molecule of interest in synthetic and medicinal chemistry, is greatly enhanced through the application of theoretical and computational methods. While direct computational studies on this specific compound are not extensively documented in publicly available literature, a comprehensive understanding of its structure-reactivity relationships and reaction selectivity can be inferred from computational analyses of its core structural motifs: the 4-oxoazepane ring and the N-phenyl carbamate group. Density Functional Theory (DFT) and other ab initio methods are powerful tools for this purpose, providing insights into electronic structure, conformational preferences, and the energetics of reaction pathways. mdpi.comsumitomo-chem.co.jp

Computational studies on analogous cyclic ketones, such as cyclohexanone (B45756) and piperidones, have established that the conformation of the ring is a critical determinant of reactivity and stereoselectivity. acs.org The azepane ring is known to be conformationally flexible, with low energy barriers between various chair and boat forms. For this compound, computational modeling can predict the relative stabilities of these conformers and how they might influence the accessibility of the carbonyl group to incoming reagents. For instance, different ring conformations will present distinct steric environments on the two faces of the carbonyl, leading to facial selectivity in reactions like hydride reductions. A computational analysis of the transition states for nucleophilic attack on different conformers can quantify this selectivity.

The phenyl carbamate group significantly influences the electronic properties of the molecule. The nitrogen lone pair is delocalized into both the carbonyl group of the carbamate and the aromatic ring, which reduces its nucleophilicity and basicity compared to a simple alkylamine. DFT calculations can quantify this effect through Natural Bond Orbital (NBO) analysis, which reveals the charge distribution and orbital interactions. doi.org This delocalization also affects the reactivity of the aromatic ring, directing electrophilic substitution.

Furthermore, computational models can predict various reactivity descriptors, as shown in the hypothetical data below for illustrative purposes. These descriptors, derived from the energies of the frontier molecular orbitals (HOMO and LUMO), provide a quantitative measure of the molecule's reactivity.

Table 1: Hypothetical DFT-Calculated Reactivity Descriptors for this compound.

| Parameter | Value | Interpretation |

|---|---|---|

| EHOMO (eV) | -6.8 | Indicates the molecule's ability to donate electrons; related to its nucleophilicity. |

| ELUMO (eV) | -1.5 | Indicates the molecule's ability to accept electrons; related to its electrophilicity. The 4-oxo group contributes significantly to this orbital. |

| Energy Gap (ΔE, eV) | 5.3 | Reflects the chemical reactivity and stability of the molecule. A larger gap suggests higher stability. |

| Global Electrophilicity Index (ω) | 1.98 | Measures the overall electrophilic nature of the compound. |

| Global Hardness (η) | 2.65 | A measure of the resistance to charge transfer. |

Note: The data in this table are hypothetical and for illustrative purposes, based on typical values for similar organic molecules. They serve to demonstrate the types of insights gained from computational analysis.

Reaction selectivity in this compound can be computationally modeled by mapping the potential energy surfaces of competing reaction pathways. For example, in the reduction of the ketone, calculations can determine the activation energies for axial versus equatorial attack of a hydride reagent on the most stable ring conformer. acs.org The calculated energy difference between the two transition states would predict the diastereomeric ratio of the resulting alcohol products.

A hypothetical example of such a calculation is presented below, illustrating the selectivity in the reduction of the 4-oxo group.

Table 2: Hypothetical Calculated Activation Energies for the Reduction of this compound Conformers.

| Conformer | Mode of Attack | Calculated Activation Energy (kcal/mol) | Predicted Major Product |

|---|---|---|---|

| Chair | Axial | 12.5 | Axial attack product (equatorial alcohol) |

| Chair | Equatorial | 14.2 | |

| Twist-Boat | Axial-like | 13.8 | Axial-like attack product |

| Twist-Boat | Equatorial-like | 15.1 |

Note: This table presents hypothetical data to illustrate how computational chemistry can be used to predict reaction selectivity. The values are representative of typical energy differences found in such studies.

Advanced Research on Phenyl 4 Oxoazepane 1 Carboxylate Derivatives and Analogues

Design and Synthesis of Substituted Phenyl 4-oxoazepane-1-carboxylate Analogues

The design and synthesis of analogues of this compound are centered on the strategic introduction of various substituents onto the phenyl ring and the azepane core. These modifications are intended to modulate the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric profile, which in turn can influence its biological activity and pharmacokinetic profile.

Synthetic strategies for creating a library of substituted analogues often begin with the core structure of tert-butyl 4-oxoazepane-1-carboxylate, a known intermediate in pharmaceutical manufacturing. nih.govresearchgate.net The synthesis of this key intermediate can be achieved on a large scale through the ring expansion of tert-butyl piperid-4-one-1-carboxylate using ethyl diazoacetate. researchgate.net This method is noted for its safety, cost-effectiveness, and convenience, as it does not require purification of the intermediates. researchgate.net

Once the 4-oxoazepane core is obtained, the phenyl carboxylate moiety can be introduced and modified. A common approach involves the acylation of the azepane nitrogen with a substituted benzoyl chloride. This allows for the systematic introduction of a wide array of substituents on the phenyl ring. For instance, electron-donating groups (e.g., methoxy, methyl) and electron-withdrawing groups (e.g., chloro, nitro) can be incorporated to probe their effects on the molecule's properties.

The following table outlines a general synthetic scheme for preparing substituted this compound analogues.

| Step | Reaction | Reactants | Conditions | Product |

| 1 | Ring Expansion | tert-Butyl piperid-4-one-1-carboxylate, Ethyl diazoacetate | Low temperature | tert-Butyl 4-oxoazepane-1-carboxylate |

| 2 | Deprotection | tert-Butyl 4-oxoazepane-1-carboxylate | Acidic conditions | 4-Oxoazepane |

| 3 | Acylation | 4-Oxoazepane, Substituted benzoyl chloride | Base, inert solvent | Substituted this compound |

This systematic approach enables the creation of a diverse library of analogues, which is essential for subsequent structure-activity relationship studies. The synthesis of related azepanone-based inhibitors has been described in the literature, providing a solid foundation for the preparation of these novel compounds. nih.gov

Structure-Activity Relationship (SAR) Studies of Chemically Modified Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical modifications to a lead compound, in this case, this compound, affect its biological activity. These studies provide crucial insights for optimizing potency, selectivity, and pharmacokinetic properties.

Impact of Substituent Patterns on Chemical Reactivity and Stereochemistry

The introduction of substituents on the phenyl ring of this compound can significantly alter its chemical reactivity and stereochemistry. Electron-donating groups, for example, can increase the electron density of the aromatic ring, potentially influencing its interaction with biological targets. Conversely, electron-withdrawing groups can decrease the electron density, which may affect binding affinities and reaction mechanisms.

The stereochemistry of the azepane ring, particularly at the C-4 position, is another critical factor. The presence of a substituent at this position can lead to different diastereomers, which may exhibit distinct biological activities. For instance, in a series of azepanone-based inhibitors of cathepsin K, the S stereochemistry at the C-4 position was found to be crucial for potent inhibition. nih.gov X-ray crystallography revealed that while the unbound inhibitor adopted an equatorial conformation for the C-4 substituent, it assumed a higher energy axial orientation when bound within the active site of the enzyme. nih.gov This highlights the importance of stereoselective synthesis to isolate and evaluate individual stereoisomers.

Exploration of Chemical Space through Systematic Derivatization

To comprehensively explore the chemical space around the this compound scaffold, a systematic derivatization strategy is employed. This involves creating a matrix of analogues with diverse substituents at various positions on both the phenyl ring and the azepane moiety.

The following table illustrates a hypothetical set of analogues designed to probe the SAR of this scaffold. The biological activity is represented as a hypothetical IC₅₀ value, where a lower value indicates higher potency. This data is conceptual and serves to illustrate the principles of SAR studies.

| Compound | Phenyl Substituent (R) | Azepane Substituent (R') | Hypothetical IC₅₀ (nM) |

| 1 | H | H | 500 |

| 2a | 4-Methoxy | H | 250 |

| 2b | 4-Chloro | H | 750 |

| 2c | 3-Nitro | H | 1000 |

| 3a | H | 2-Methyl | 400 |

| 3b | H | 3-Hydroxy | 350 |

| 4a | 4-Methoxy | 2-Methyl | 150 |

| 4b | 4-Chloro | 3-Hydroxy | 600 |

From this hypothetical data, several SAR trends could be inferred:

An electron-donating group at the para-position of the phenyl ring (2a) appears to be beneficial for activity compared to the unsubstituted analogue (1).

An electron-withdrawing group at the para-position (2b) or a meta-nitro group (2c) seems to be detrimental to activity.

Substituents on the azepane ring (3a, 3b) can also modulate activity.

Combining favorable substituents on both the phenyl and azepane rings (4a) could lead to a significant enhancement in potency.

Such systematic studies are crucial for identifying key structural features required for optimal biological activity and for guiding the design of next-generation inhibitors. nih.govnih.gov

Mechanistic Research on Interactions with Biological Targets

Understanding how a molecule interacts with its biological target at a molecular level is a critical aspect of drug discovery. This mechanistic insight can rationalize observed SAR data and guide the design of more potent and selective compounds.

Understanding Molecular Recognition via Functional Group Interactions (e.g., Hydrogen Bonding, Coordination)

The interactions between this compound derivatives and their biological targets, such as enzymes or receptors, are governed by a variety of non-covalent forces. The carbonyl group of the azepanone and the ester linkage are potential hydrogen bond acceptors, capable of forming crucial interactions with hydrogen bond donors (e.g., amino acid residues like serine, threonine, or asparagine) in the binding site of a protein.

The phenyl ring can participate in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan. Furthermore, substituents on the phenyl ring can introduce additional points of interaction. For example, a hydroxyl or amino group could act as a hydrogen bond donor, while a halogen atom could participate in halogen bonding. The nitrogen atom of the azepane ring, depending on its protonation state, could also be involved in ionic interactions or hydrogen bonding.

Computational Molecular Docking Studies for Predicting Binding Modes with Enzymes and Receptors

Computational molecular docking is a powerful tool used to predict the preferred binding orientation of a ligand to a biological target. mdpi.com This method can provide valuable insights into the binding mode of this compound derivatives and help to explain observed SAR data.

In a typical docking study, a three-dimensional model of the target protein's binding site is used. The ligand is then computationally placed into the binding site in various orientations and conformations, and a scoring function is used to estimate the binding affinity for each pose. The pose with the best score is considered the most likely binding mode.

For example, docking studies of azepanone-based inhibitors with cathepsin K have shown that the inhibitor binds in a specific orientation within the active site, with the carbonyl group forming a key hydrogen bond with a catalytic cysteine residue. nih.gov Molecular modeling also correctly predicted the higher energy axial conformation of the C-4 substituent in the bound state. nih.gov

The following table summarizes the key interactions that could be predicted from a hypothetical docking study of a this compound derivative with a generic kinase active site.

| Functional Group | Predicted Interaction | Interacting Residue (Example) |

| Azepanone Carbonyl | Hydrogen Bond | Cysteine |

| Ester Carbonyl | Hydrogen Bond | Glycine |

| Phenyl Ring | π-π Stacking | Phenylalanine |

| Phenyl Substituent (e.g., -OH) | Hydrogen Bond | Aspartate |

These computational predictions, when combined with experimental data, provide a comprehensive understanding of the molecular recognition process and are invaluable for the rational design of new and improved inhibitors based on the this compound scaffold.

Future Directions and Emerging Research Avenues for Phenyl 4 Oxoazepane 1 Carboxylate

Development of Novel Catalytic and Sustainable Synthetic Routes

The synthesis of azepane derivatives has traditionally relied on multi-step sequences, ring-closing reactions, and ring-expansion strategies. researchgate.net However, the future of synthesizing Phenyl 4-oxoazepane-1-carboxylate and related compounds will undoubtedly lie in the development of more efficient, catalytic, and sustainable methods.

Recent advances in green chemistry offer a roadmap for the future synthesis of azepanes. nih.gov These methods emphasize atom economy, the reduction of hazardous waste, and the use of environmentally benign solvents and catalysts. unibo.it For instance, catalyst-free ring expansion reactions, using air as a green oxidant, have been successfully employed to construct the dibenzo[b,d]azepine skeleton. rsc.orgrsc.org Similar strategies could be envisioned for the synthesis of the 4-oxoazepane core from more readily available precursors.

Furthermore, the use of biocatalysts, such as thiamine (B1217682) hydrochloride, in solvent-free conditions has proven effective for the synthesis of other nitrogen-containing heterocycles like 1,5-benzodiazepines. mdpi.com Exploring enzymatic or whole-cell biocatalytic routes to 4-oxoazepane could provide highly stereoselective and environmentally friendly synthetic pathways. The final step, the introduction of the phenyl carbamate (B1207046) group, can also be achieved through greener methods. Palladium-catalyzed synthesis of N-aryl carbamates from aryl halides and sodium cyanate (B1221674) in the presence of an alcohol represents a direct and efficient approach. nih.gov More recently, photosensitized nickel catalysis has emerged as a powerful tool for the N-arylation of carbamates at room temperature, offering an alternative to traditional palladium-catalyzed methods. organic-chemistry.orggrantome.com

Integration with Automated Synthesis and High-Throughput Experimentation Platforms

The exploration of the chemical space around this compound can be dramatically accelerated by integrating its synthesis with automated platforms and high-throughput experimentation (HTE). youtube.com Automated synthesis systems, utilizing liquid-handling robots, can rapidly prepare a multitude of derivatives by varying substituents on both the azepane ring and the phenyl group. researchgate.netpurdue.edu This allows for the rapid generation of compound libraries for screening in various applications. youtube.com

HTE workflows typically involve several key stages: experimental design, automated setup and execution, sample preparation and analysis, and finally, data analysis. youtube.com Such platforms are already being used to screen thousands of organic reactions per hour, including amine alkylations and cross-coupling reactions. purdue.edu Applying this to the synthesis of this compound derivatives would enable the efficient optimization of reaction conditions (e.g., catalyst, solvent, temperature) and the discovery of novel reactivity. youtube.com The ability to rapidly synthesize and test a large number of analogues is particularly valuable in drug discovery and materials science, where structure-activity relationships are key. youtube.com

Advanced Computational Modeling for Predictive Synthesis and Reactivity Design

Computational modeling is becoming an indispensable tool in modern chemical research, offering insights that can guide and predict experimental outcomes. nih.gov For a molecule like this compound, computational methods can be applied in several key areas.

Firstly, predictive synthesis can be aided by modeling reaction pathways and transition states for various synthetic routes. This can help in identifying the most promising and efficient synthetic strategies before they are attempted in the lab. Secondly, the conformational flexibility of the seven-membered azepane ring can be studied in detail. researchgate.net Computational studies on dibenzoazepine analogues have revealed how substituents and the presence of double bonds in the ring influence its conformation. mdpi.com Understanding the preferred conformations of this compound is crucial for predicting its biological activity and its interactions in supramolecular assemblies. Finally, molecular docking studies can predict the binding of this compound to biological targets, such as enzymes or receptors, which is a key step in structure-based drug design. nih.gov

Exploration of Unique Chemical Transformations and Novel Rearrangements involving Azepane Systems

The azepane ring system is known to undergo a variety of interesting and synthetically useful chemical transformations and rearrangements. Future research on this compound could leverage these reactions to create novel molecular architectures.

Ring expansion reactions are a powerful tool for the synthesis of azepanes from smaller, more readily available pyrrolidine (B122466) and piperidine (B6355638) rings. researchgate.netresearchgate.net For example, palladium-catalyzed allylic amine rearrangements can efficiently produce azepanes with a high degree of stereocontrol. researchgate.net Another fascinating transformation is the pyrrolidine/azepane ring expansion via an intramolecular Ullmann-type annulation/rearrangement cascade, which has been used to synthesize highly functionalized 1H-benzazepines. acs.orgnih.gov

Furthermore, the 4-oxo group in this compound provides a handle for a wide range of chemical modifications. It can be reduced to a hydroxyl group, which can then be used in further functionalization, or it can be a site for nucleophilic attack. The development of novel rearrangements of the azepane skeleton, perhaps triggered by the functionality at the 4-position, could lead to the discovery of entirely new classes of heterocyclic compounds. rsc.orgacs.org

Role in Advanced Materials Science and Supramolecular Chemistry

While the primary focus for many heterocyclic compounds is in medicinal chemistry, their unique structural and electronic properties also make them attractive candidates for applications in materials science and supramolecular chemistry. numberanalytics.com The future for this compound in these fields is speculative but holds considerable promise.

The N-phenyl carbamate group, combined with the azepane ring, could allow for the design of novel polymers or materials with interesting properties. For example, azepine-embedded nanographenes have been synthesized, and their properties can be tuned by functionalizing the nitrogen atom. acs.org This suggests that this compound could serve as a building block for functional polymers or organic electronic materials.

In supramolecular chemistry, the ability of molecules to self-assemble into well-defined, ordered structures is key. The interplay of the polar carbamate and ketone functionalities with the non-polar phenyl and azepane rings in this compound could drive the formation of interesting supramolecular architectures through hydrogen bonding and π-π stacking interactions. The study of how these molecules organize on surfaces, similar to research on 4-acetylbiphenyl (B160227) on gold surfaces, could reveal new ways to create complex molecular nano-objects. arxiv.org

Q & A

Q. What statistical methods resolve batch-to-batch variability in synthesis?

- Methodological Answer : Apply ANOVA to compare yields/purity across batches. For example, in benzyl piperidine carboxylate synthesis, a Plackett-Burman design identified triethylamine stoichiometry (1.2 equiv.) and solvent drying (MgSO₄) as key variables reducing variability from ±15% to ±3% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.